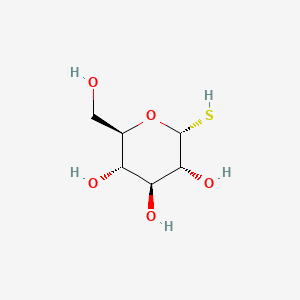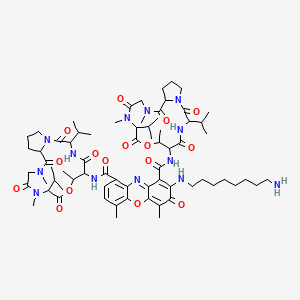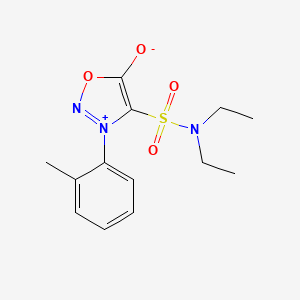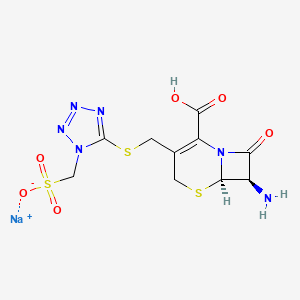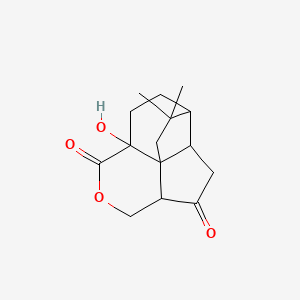
8-Hydroxyquadrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyquadrone is a naturally occurring sesquiterpene, first isolated from the fungus Aspergillus terreus. This compound is part of the quadrane family of sesquiterpenes, which are known for their distinctive bi- to tetracyclic ring systems and potent biological activities . The structure of this compound includes a hydroxyl group at the eighth position, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyquadrone typically involves the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . The process can be summarized as follows:
Reactants: o-aminophenol and acrolein (or an acrolein derivative).
Conditions: The reaction is carried out in an aqueous acid solution with an oxidizing agent such as o-nitrophenol.
Procedure: Gradual addition of a solution of o-nitrophenol in acrolein to an aqueous acid solution of o-aminophenol.
Yield: This method results in substantially increased yields of pure-grade this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquadrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroxy form.
Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Hydroxyquadrone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial, anticancer, and antifungal properties.
Mechanism of Action
The mechanism of action of 8-Hydroxyquadrone involves its ability to chelate metal ions, which plays a crucial role in its biological activities . The compound can form stable complexes with metal ions, disrupting essential metal-dependent processes in microorganisms and cancer cells. This chelation mechanism is particularly effective in inhibiting the growth of pathogens and cancer cells.
Molecular Targets and Pathways:
Metal Ion Chelation: Disrupts metal-dependent enzymes and processes.
Antioxidant Activity: Protects cells from oxidative stress by scavenging free radicals.
Enzyme Inhibition: Inhibits key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
8-Hydroxyquadrone is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Isoquadrone: A structural isomer of quadrone with different biological activities.
6-Hydroxyisoquadrone: A hydroxylated derivative of isoquadrone with distinct chemical properties.
Uniqueness: The presence of the hydroxyl group at the eighth position in this compound enhances its metal-chelating ability and contributes to its potent biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
91682-93-8 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
9-hydroxy-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione |
InChI |
InChI=1S/C15H20O4/c1-13(2)7-14-9-5-11(16)10(14)6-19-12(17)15(14,18)4-3-8(9)13/h8-10,18H,3-7H2,1-2H3 |
InChI Key |
QFYAMSVHGKUQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC23C4C1CCC2(C(=O)OCC3C(=O)C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
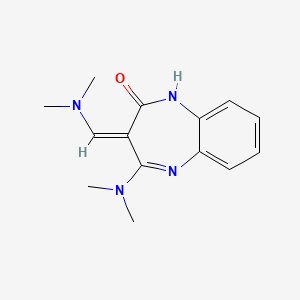
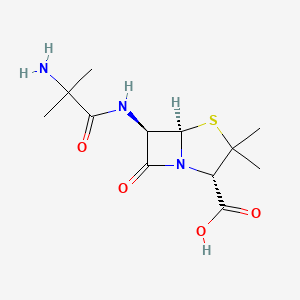
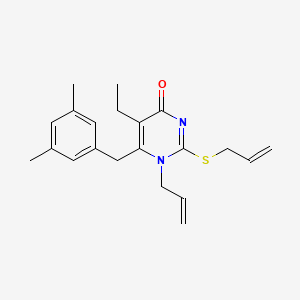

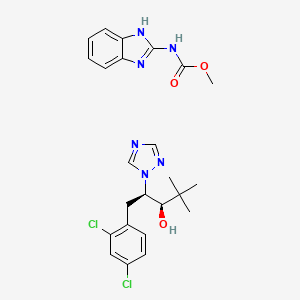
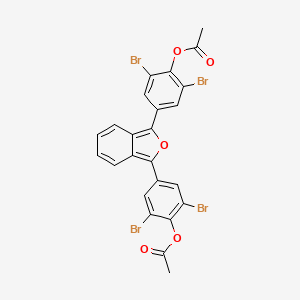

![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
